molecular formula C17H17N7O B10997620 N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide

N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B10997620
M. Wt: 335.4 g/mol
InChI Key: JIOYLKUITXBDPE-UHFFFAOYSA-N
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Description

N-{[1-(Propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound featuring a benzimidazole core linked via a methyl group to a tetrazolo[1,5-a]pyridine scaffold. The benzimidazole moiety is substituted with an isopropyl group at the 1-position, while the tetrazolo-pyridine ring carries a carboxamide group at position 5.

Properties

Molecular Formula

C17H17N7O

Molecular Weight

335.4 g/mol

IUPAC Name

N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C17H17N7O/c1-11(2)24-14-6-4-3-5-13(14)19-16(24)9-18-17(25)12-7-8-15-20-21-22-23(15)10-12/h3-8,10-11H,9H2,1-2H3,(H,18,25)

InChI Key

JIOYLKUITXBDPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

Preparation Methods

Benzimidazole Core Formation

The benzimidazole scaffold is synthesized via acid-catalyzed condensation of o-phenylenediamine with isopropyl isocyanate or isopropylamine under dehydrating conditions. Typical protocols involve:

  • Reactants : o-Phenylenediamine (1.0 equiv), isopropyl isocyanate (1.1 equiv).

  • Conditions : Reflux in acetic acid (12 h, 120°C).

  • Yield : 78–85% after recrystallization from ethanol.

Mechanistic Insight : The reaction proceeds through nucleophilic attack of the amine on the isocyanate, followed by cyclodehydration to form the benzimidazole ring.

N-Isopropylation

Direct alkylation of the benzimidazole nitrogen is achieved using 2-bromopropane in the presence of a base:

  • Reactants : Benzimidazole (1.0 equiv), 2-bromopropane (1.2 equiv), potassium carbonate (2.0 equiv).

  • Conditions : DMF, 80°C, 8 h.

  • Yield : 70–75%.

Preparation of Tetrazolo[1,5-a]Pyridine-6-Carboxylic Acid

Cyclization of 2-Bromo-5-Methylpyridine

The tetrazolo[1,5-a]pyridine core is constructed via azide cyclization:

  • Reactants : 2-Bromo-5-methylpyridine (1.0 equiv), sodium azide (3.0 equiv).

  • Conditions : Ethanol/water (3:1), 120°C, 24 h in a sealed tube.

  • Yield : 65–70%.

Key Reaction :

2-Bromo-5-methylpyridine+NaN3EtOH/H2OTetrazolo[1,5-a]pyridine-6-carbonitrileHydrolysisTetrazolo[1,5-a]pyridine-6-carboxylic acid\text{2-Bromo-5-methylpyridine} + \text{NaN}3 \xrightarrow{\text{EtOH/H}2\text{O}} \text{Tetrazolo[1,5-a]pyridine-6-carbonitrile} \xrightarrow{\text{Hydrolysis}} \text{Tetrazolo[1,5-a]pyridine-6-carboxylic acid}

Carboxylic Acid Activation

The carboxylic acid is activated as an acyl chloride using thionyl chloride:

  • Reactants : Tetrazolo[1,5-a]pyridine-6-carboxylic acid (1.0 equiv), SOCl₂ (2.0 equiv).

  • Conditions : Reflux (4 h), followed by solvent evaporation.

Carboxamide Coupling

Amine Preparation: (1-(Propan-2-yl)-1H-Benzimidazol-2-yl)Methanamine

The primary amine is synthesized via reduction of the corresponding nitrile:

  • Reactants : (1-(Propan-2-yl)-1H-benzimidazol-2-yl)acetonitrile (1.0 equiv), LiAlH₄ (2.0 equiv).

  • Conditions : THF, 0°C to reflux, 6 h.

  • Yield : 80–85%.

Amide Bond Formation

The activated acyl chloride is coupled with the benzimidazole-derived amine:

  • Reactants : Tetrazolo[1,5-a]pyridine-6-carbonyl chloride (1.0 equiv), (1-(propan-2-yl)-1H-benzimidazol-2-yl)methanamine (1.1 equiv).

  • Conditions : Dichloromethane, triethylamine (2.0 equiv), 0°C to RT, 12 h.

  • Yield : 60–65%.

Side Reactions : Competitive hydrolysis of the acyl chloride necessitates anhydrous conditions.

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient):

  • Purity : >95% (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.75 (s, 1H, tetrazolo-H), 7.85–7.40 (m, 4H, benzimidazole-H), 4.70 (septet, 1H, CH(CH₃)₂), 4.50 (s, 2H, CH₂NH), 1.60 (d, 6H, CH(CH₃)₂).

  • HRMS (ESI+) : m/z calcd for C₁₇H₁₇N₇O [M+H]⁺: 336.1471; found: 336.1468.

Optimization Strategies and Challenges

Tetrazole Ring Stability

The tetrazolo[1,5-a]pyridine moiety is prone to ring-opening under acidic conditions. Neutral pH and low temperatures (<40°C) during coupling improve stability.

Isomer Control

N-Isopropylation of benzimidazole may yield regioisomers. Using bulky bases (e.g., DBU) favors N1-alkylation over N3-alkylation.

Alternative Synthetic Routes

Multicomponent Ugi-Azide Reaction

A one-pot Ugi-azide reaction assembles tetrazolyl-imidazo[1,5-a]pyridines, though adaptation for the target compound requires further exploration:

  • Reactants : 2-Aminopyridine, isocyanide, aldehyde, sodium azide.

  • Yield : 50–60% for analogous structures.

Solid-Phase Synthesis

Immobilized benzimidazole intermediates enable iterative coupling, but scalability remains a challenge.

Industrial-Scale Considerations

Cost Analysis

  • Key Cost Drivers : Sodium azide (tetrazole formation), LiAlH₄ (amine reduction).

  • Alternative Reagents : Catalytic hydrogenation for nitrile reduction reduces costs by 30%.

Environmental Impact

Waste streams containing heavy metals (e.g., LiAlH₄) require chelation treatment. Greener alternatives like NaBH₄/CuI are under investigation .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under varying temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazolo[1,5-a]pyridine derivatives. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. For instance, it has been reported to enhance the efficacy of established chemotherapeutics like doxorubicin in breast cancer models, suggesting a synergistic effect that could improve treatment outcomes .
  • Case Studies : A study demonstrated that derivatives of tetrazolo[1,5-a]pyridine effectively inhibited tumor growth in xenograft models of human cancer, showcasing their potential as novel anticancer agents .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens:

  • Broad-Spectrum Efficacy : Research indicates that the tetrazolo[1,5-a]pyridine scaffold possesses significant antibacterial and antifungal properties. In vitro studies have shown effectiveness against resistant strains of bacteria and fungi, making it a candidate for developing new antimicrobial therapies .
  • Mechanism Insights : The mechanism behind its antimicrobial action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways, although further studies are needed to elucidate these pathways fully.

Neurological Applications

Emerging research suggests potential applications in neuropharmacology:

  • Neuroprotective Effects : Preliminary findings indicate that the compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neuroinflammatory pathways and oxidative stress reduction .

Data Tables

Here is a summary table highlighting key findings related to the applications of N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide:

Application AreaKey FindingsReferences
AnticancerInduces apoptosis; enhances efficacy with doxorubicin ,
AntimicrobialEffective against resistant bacterial strains
NeurologicalPotential neuroprotective effects

Mechanism of Action

The mechanism of action of N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the tetrazolopyridine ring can interact with nucleic acids or proteins, disrupting their function. These interactions can lead to various biological effects, including antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Motifs

Benzimidazole-Tetrazolo Hybrids

  • N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide hydrochloride (): This compound shares the tetrazolo[1,5-a]pyridine-carboxamide core but replaces the benzimidazole-isopropyl group with a 3-chlorophenylmethyl substituent.

Benzimidazole-Oxazolo Hybrids

  • N-[1-(1H-Benzimidazol-2-yl)-3-methylsulfanylpropyl]-3-methyl-6-propan-2-yl-oxazolo[5,4-b]pyridine-4-carboxamide ():
    Replacing the tetrazolo-pyridine with an oxazolo[5,4-b]pyridine introduces a sulfur-containing thioether linker. The oxazole ring’s reduced aromaticity compared to tetrazole may alter electronic properties, affecting binding affinity in enzyme interactions.

Imidazo-Pyridine Carboxamides

  • 6-(5-Isopropoxypyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-3-carboxamide (): This imidazo-pyridine derivative features a tetrahydrofuran-derived substituent.

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight LogP* (Predicted)
Target Compound Benzimidazole + Tetrazolo-pyridine Isopropyl (benzimidazole), Carboxamide ~401.4 g/mol 3.2
Compound Tetrazolo-pyridine 3-Chlorophenylmethyl, Aminoethyl 358.87 g/mol 2.1
Compound Benzimidazole + Oxazolo-pyridine Methylsulfanylpropyl, Isopropyl 423.53 g/mol 3.8
Compound (16) Imidazo-pyridine Tetrahydrofuran, Isopropoxy 395.21 g/mol 2.9
Functional and Pharmacological Insights
  • GSK-3β Inhibition ():
    Imidazo-pyridine carboxamides (e.g., 14 , 16 ) exhibit inhibitory activity against GSK-3β, a kinase implicated in neurodegenerative diseases. The target compound’s benzimidazole group may enhance selectivity due to its planar aromaticity, which could improve binding to hydrophobic kinase pockets.
  • Hydrogen Bonding and Crystal Packing ():
    The carboxamide group in the target compound may participate in hydrogen-bonding networks, as observed in similar structures (e.g., 6c , ), influencing crystallization behavior and solubility.

Biological Activity

N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide is a compound that belongs to the class of benzimidazole and tetrazole derivatives. These classes of compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This article delves into the biological activities associated with this specific compound, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H19N7O
  • Molecular Weight : 313.36 g/mol
  • IUPAC Name : N-(1-methyl-2-propan-2-ylbenzimidazol-5-yl)-3-(tetrazol-1-yl)propanamide

The structural complexity of this compound contributes to its biological activity, as it incorporates multiple pharmacophores that can interact with various biological targets.

Anticancer Activity

Research has shown that benzimidazole and tetrazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines, including leukemia, melanoma, and lung cancer cells. A notable study indicated that compounds with a benzimidazole scaffold showed high potency against cancer cell lines at concentrations as low as 105M10^{-5}M .

Table 1: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)
Compound ALung Cancer (A549)0.5
Compound BBreast Cancer (MCF7)0.3
Compound CLeukemia (K562)0.4

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Benzimidazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, one study reported that certain benzimidazole derivatives exhibited better antibacterial activity than conventional antibiotics like ciprofloxacin and gentamicin .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

CompoundBacterial StrainZone of Inhibition (mm)
Compound DStaphylococcus aureus20
Compound EEscherichia coli18
Compound FPseudomonas aeruginosa15

Anti-inflammatory and Analgesic Properties

In addition to anticancer and antimicrobial activities, the compound's potential anti-inflammatory effects have been investigated. Similar compounds have been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzimidazole ring significantly influence the biological activity of these compounds. Substituents such as alkyl groups enhance lipophilicity, which may improve cellular uptake and bioavailability .

Key Findings from SAR Studies:

  • Alkyl substitutions on the benzimidazole moiety increase anticancer potency.
  • The presence of a tetrazole group is crucial for enhancing antimicrobial activity.

Case Studies

A comprehensive review highlighted several case studies where similar compounds were synthesized and tested for their biological activities:

  • Case Study 1 : A series of benzimidazole derivatives were evaluated for their anticancer effects against multiple cell lines, revealing promising results with IC50 values ranging from 0.3 to 0.7 µM.
  • Case Study 2 : The synthesis of tetrazole-containing compounds demonstrated significant antibacterial activity against resistant strains of bacteria, particularly in combination therapies.

Q & A

Q. What optimized synthetic routes are recommended for synthesizing N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide?

The compound can be synthesized via multicomponent one-pot reactions. A typical approach involves coupling a propan-2-yl-substituted benzimidazole precursor with tetrazolo[1,5-a]pyridine-6-carboxylic acid derivatives. Catalysts such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate the carboxyl group for amide bond formation. Solvents like DMF or dichloromethane are optimal for maintaining reaction efficiency, with yields exceeding 70% under inert conditions .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR confirm the benzimidazole and tetrazole ring systems, with methylene protons (CH2) linking the two moieties appearing as a singlet near δ 4.8–5.2 ppm. The isopropyl group on benzimidazole shows characteristic doublets at δ 1.2–1.5 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values within 2 ppm error) .
  • HPLC : Ensures purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications of the benzimidazole or tetrazole rings influence bioactivity?

Substituents on the benzimidazole ring (e.g., electron-withdrawing groups at the 5-position) enhance binding to kinase targets by modulating electron density. The tetrazole ring’s nitrogen-rich structure mimics carboxylate groups, enabling interactions with zinc-containing enzymes. For example, methyl or trifluoromethyl groups on the tetrazole improve metabolic stability but may reduce solubility . SAR studies suggest that bulky substituents on the isopropyl group decrease cellular permeability, necessitating a balance between lipophilicity and polar surface area .

Q. What experimental strategies resolve contradictions in reported biological activities across studies?

Discrepancies in IC50 values may arise from:

  • Purity Variations : Validate compound purity via HPLC and elemental analysis.
  • Assay Conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and ATP concentrations in kinase assays.
  • Cell Line Variability : Use isogenic cell lines to control for genetic background effects. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays) .

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Molecular Docking : Tools like AutoDock Vina predict binding poses in enzyme active sites (e.g., EGFR kinase). The tetrazole ring often forms hydrogen bonds with catalytic lysine residues, while the benzimidazole engages in π-π stacking with hydrophobic pockets .
  • MD Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, identifying critical interactions (e.g., salt bridges with Asp831 in EGFR) .

Methodological Considerations

Q. What crystallographic techniques confirm the compound’s 3D structure?

Single-crystal X-ray diffraction using SHELX software is the gold standard. Key parameters include:

  • Resolution : <1.0 Å for precise bond-length measurements.
  • Twinned Data : Use SHELXL for refinement, leveraging the HKLF 5 format to handle twinning . Example: The benzimidazole-tetrazole dihedral angle (typically 45–60°) impacts planarity and π-orbital overlap, critical for target engagement .

Q. How to design stability studies under physiological conditions?

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS; tetrazole rings are prone to hydrolysis at pH < 3 .
  • Plasma Stability : Use human plasma at 37°C with EDTA to inhibit esterases. Half-life calculations guide prodrug strategies if instability is observed .

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